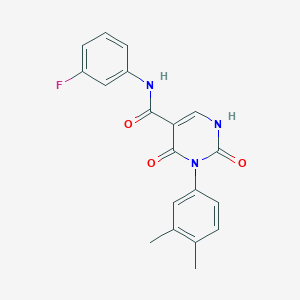
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a benzothiazole moiety linked via a sulfanyl group to the quinoline core at the second position and an aldehyde functional group at the third position of the quinoline ring. This structure suggests potential reactivity due to the presence of the aldehyde group and the heteroaromatic systems, which may be involved in various chemical reactions and could exhibit interesting biological activities.
Synthesis Analysis
The synthesis of related compounds, such as 2-quinoxalinyl carbaldehyde dimethyl acetals, has been reported to proceed via a K2S2O8-mediated direct cross-coupling of quinoxalines or benzothiazoles with methanol. This reaction involves multifold bond cleavage and formation, suggesting a radical process that is dioxygen-participated. The resulting acetals can be converted into the corresponding carbaldehydes under acidic conditions . Although the exact synthesis of this compound is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring system, which is known to confer rigidity and planarity to the molecule. The benzothiazole and aldehyde groups are likely to influence the electronic distribution and chemical reactivity of the compound. The heteroatoms within the benzothiazole ring, such as sulfur and nitrogen, may also participate in hydrogen bonding and other non-covalent interactions, which could be relevant in the context of biological activity .
Chemical Reactions Analysis
Compounds similar to this compound have been shown to undergo various chemical transformations. For instance, the insertion of a benzyl group between an aldehyde and an imidazole ring has been achieved in a transition-metal-free manner, leading to the synthesis of diverse quinolin-4-one derivatives . Additionally, the formation of C-N bonds has been demonstrated using aromatic aldehydes and o-phenylenediamine, leading to the synthesis of quinoxalines and benzimidazolyl derivatives . These reactions highlight the potential reactivity of the aldehyde group and the ability of the quinoline ring system to participate in the formation of complex heterocyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, the properties of similar compounds can be inferred. Quinoline derivatives are generally known for their stability and potential biological activity. The presence of the aldehyde group would make the compound susceptible to nucleophilic attack, potentially leading to the formation of imines or hydrazones. The benzothiazole ring could contribute to the lipophilicity of the molecule and influence its electronic properties, which may be relevant in the context of chemical reactivity and biological interactions .
Applications De Recherche Scientifique
Synthesis and Structural Applications
Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of fused molecules containing quinolone, benzothiazole, and quinazolinone, which exhibit remarkable medicinal properties. An iodine-catalyzed methodology offers an eco-friendly synthetic route with excellent yields, mild reaction conditions, and easy work-up (Manne, Panicker, & Sivaramakrishna, 2020).
Chemosensor Development : A quinoline-benzothiazole probe was synthesized for the rapid detection of In3+ ions, demonstrating potential applications in environmental monitoring and analytical chemistry (Shaji & Kumar, 2022).
Fluorescent Probes : Derivatives of this compound have been synthesized as blue-green fluorescent probes, showing potential for applications in bioimaging and fluorescent tagging (Bodke, Shankerrao, & Harishkumar, 2013).
Catalytic Applications : The compound's derivatives have been used in catalytic aerobic photo-oxidation, representing a novel, metal-free catalytic synthesis of benzothiazole-2-carboxaldehydes (Nagasawa et al., 2016).
Medicinal Chemistry
Cytotoxic Properties : Quinoline-3-carbaldehyde hydrazones bearing benzotriazole showed pronounced cancer cell growth inhibitory effects, indicating potential for anticancer drug development (Korcz et al., 2018).
Antimicrobial Activities : Derivatives of this compound were synthesized and exhibited promising antibacterial and antioxidant activities, suggesting applications in infection control and disease prevention (Jayanna et al., 2013).
Anti-proliferative Evaluation : A novel series of monocationic benzothiazole mesylates showed strong to moderate anti-proliferative activity on various human tumor cell lines, indicating their potential in cancer therapy (Racané et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2OS2/c20-10-12-9-11-5-1-2-6-13(11)18-16(12)22-17-19-14-7-3-4-8-15(14)21-17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWFOLWVQMJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=NC4=CC=CC=C4S3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2529607.png)
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)
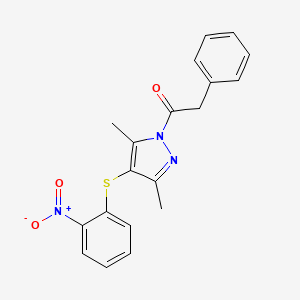
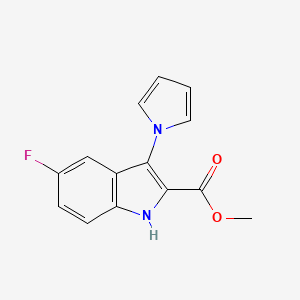
![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)
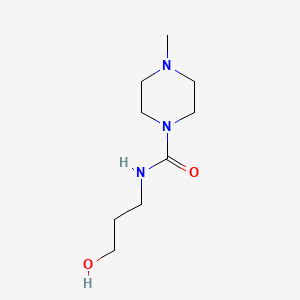
![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)
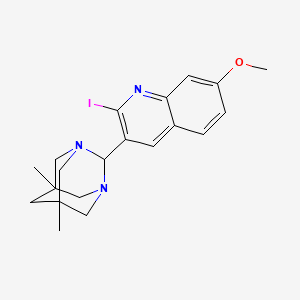
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)
![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)
![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)
